Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate
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Overview
Description
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate is a carbamate derivative known for its diverse applications in various fields such as medicinal chemistry, agriculture, and industrial processes. Carbamates are a class of organic compounds derived from carbamic acid and are widely used due to their stability and ability to form strong bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate typically involves the reaction of an appropriate amine with a carbamoyl chloride or an isocyanate. One common method is the reaction of propylamine with methyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene as a reagent, which reacts with the corresponding amine to form the carbamate. This method is efficient and scalable, making it suitable for large-scale production . Another method involves the use of carbon dioxide and amines in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the carbamate under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The carbamate can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and ability to form strong bonds with other molecules.
Agriculture: Carbamates are used as pesticides and herbicides due to their effectiveness in controlling pests and weeds.
Industrial Processes: They are used as intermediates in the synthesis of other chemicals and as solvents in various industrial applications.
Mechanism of Action
The mechanism of action of propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, carbamates often act as enzyme inhibitors by forming stable carbamate-enzyme complexes, thereby blocking the enzyme’s activity . In agriculture, carbamates inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Known for its use in the production of alcoholic beverages and as a carcinogenic compound.
Methyl carbamate: Used as an intermediate in the synthesis of other chemicals and as a pesticide.
Butyl carbamate: Utilized in industrial applications and as a solvent.
Uniqueness
Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its effectiveness as a pesticide make it valuable in both medicinal and agricultural applications .
Properties
CAS No. |
667426-47-3 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
propyl N-methyl-N-[(2S)-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO2/c1-4-10-17-14(16)15(3)12(2)11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
FTZBAUYZWJNRKE-LBPRGKRZSA-N |
Isomeric SMILES |
CCCOC(=O)N(C)[C@@H](C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCOC(=O)N(C)C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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